molecular formula C19H16FN7O3 B2538511 2-(4-fluorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide CAS No. 2034601-13-1

2-(4-fluorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide

Cat. No.: B2538511
CAS No.: 2034601-13-1
M. Wt: 409.381
InChI Key: KGZLSRCGYQZSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold combining 1,2,3-triazole, 1,2,4-oxadiazole, and pyridine moieties, linked via an ethylacetamide bridge to a 4-fluorophenoxy group.

Key structural attributes:

  • 1,2,3-Triazole: Known for metabolic stability and hydrogen-bonding capacity.
  • 1,2,4-Oxadiazole: Imparts rigidity and enhances bioavailability.
  • Pyridin-3-yl: May facilitate receptor interactions via lone-pair electrons.
  • 4-Fluorophenoxy: Fluorine substitution often improves lipophilicity and membrane permeability.

Crystallographic refinement of such compounds typically employs programs like SHELXL, widely used for small-molecule structural determination .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN7O3/c20-14-3-5-15(6-4-14)29-12-17(28)22-8-9-27-11-16(24-26-27)19-23-18(25-30-19)13-2-1-7-21-10-13/h1-7,10-11H,8-9,12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZLSRCGYQZSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a complex molecular entity that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features several key structural motifs:

  • Fluorophenoxy Group : Enhances lipophilicity and biological activity.
  • Pyridinyl and Triazole Moieties : Known for their roles in various pharmacological activities.
  • Oxadiazole Ring : Associated with antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains. A study reported that certain oxadiazole derivatives showed promising antibacterial activity with EC50 values ranging from 5.44 to 66.98 μg/mL against different pathogens such as Xanthomonas oryzae and Pseudomonas syringae .

CompoundTarget PathogenEC50 (μg/mL)
8cXanthomonas oryzae8.72
9aPseudomonas syringae12.85
7aXanthomonas oryzae40.71

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Similar oxadiazole derivatives have been shown to inhibit cancer cell proliferation effectively. For example, one study found that certain oxadiazole compounds had IC50 values in the micromolar range against cancer cell lines such as MCF-7 and HCT116 . The mechanism often involves the induction of apoptosis through pathways such as the p53 signaling pathway.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The presence of the oxadiazole ring has been linked to the inhibition of thymidylate synthase, crucial for DNA synthesis .
  • Apoptosis Induction : Compounds similar in structure have been reported to increase caspase activity, leading to programmed cell death in cancer cells .
  • Antimicrobial Mechanism : The lipophilic nature of these compounds aids in penetrating bacterial membranes, disrupting cellular functions .

Study on Antimicrobial Efficacy

A notable study evaluated the antibacterial efficacy of various oxadiazole derivatives, including those structurally related to our compound. The results highlighted that modifications to the alkyl chain length significantly influenced bioactivity, with optimal lengths enhancing antibacterial potency .

Study on Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized a series of oxadiazole derivatives and tested their effects on human cancer cell lines. The most active compounds exhibited IC50 values as low as 0.65 µM against MCF-7 cells, demonstrating strong potential for further development .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-(4-fluorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide involves multi-step reactions that typically include the formation of key functional groups such as oxadiazoles and triazoles. The compound's structure has been confirmed through various spectroscopic techniques including NMR and mass spectrometry. The presence of fluorine in the phenoxy group enhances its biological activity and solubility properties.

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit notable antimicrobial activity. For instance, compounds with similar structural motifs have demonstrated effectiveness against Gram-positive bacteria. The incorporation of the fluorophenoxy moiety is believed to contribute to this enhanced activity due to its electron-withdrawing effects that increase the compound's lipophilicity and membrane permeability .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds featuring the oxadiazole ring system have shown significant cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated percent growth inhibition (PGI) rates exceeding 80% against several cancer types including glioblastoma and ovarian cancer . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth.

ADME Properties

Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial for evaluating the pharmacokinetic profiles of new drug candidates. Preliminary ADME analyses for compounds related to this compound suggest favorable characteristics such as good oral bioavailability and metabolic stability. These properties are essential for further development into therapeutic agents .

Case Study 1: Antimicrobial Activity Assessment

A study focused on a series of compounds similar to this compound evaluated their efficacy against various bacterial strains. The results indicated that certain derivatives exhibited strong antibacterial properties with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Efficacy Evaluation

Another investigation assessed the anticancer efficacy of oxadiazole-containing compounds on human cancer cell lines. The study revealed that these compounds could inhibit cell proliferation significantly by inducing cell cycle arrest and apoptosis. The findings highlight the potential of these compounds as lead candidates for developing novel anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reported Activity
Target Compound 4-fluorophenoxy, pyridin-3-yl oxadiazole, 1H-1,2,3-triazol-1-yl Not reported Not reported Not reported
2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide 3-fluoro-4-methylphenyl, 4-pyridinyl triazole, sulfanyl linker Not reported Not reported Not reported
Example 83 (Patent compound) Fluorophenyl, pyrazolo[3,4-d]pyrimidine, chromen-4-one 571.198 302–304 Not specified
FP1-12 (Hydroxyacetamide derivatives) Substituted phenyl, triazolyl sulfanyl, hydroxyacetamide Not reported Not reported Antiproliferative
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-chloro-4-fluorophenyl, pyridin-2-yl triazole, sulfanyl linker Not reported Not reported Not reported
Key Observations:

Heterocyclic Diversity : The target compound uniquely integrates 1,2,3-triazole and 1,2,4-oxadiazole , whereas analogs often use 1,2,4-triazole or pyrimidine cores .

Substituent Effects: Fluorine atoms (e.g., 4-fluorophenoxy) are common in analogs to modulate pharmacokinetics . Sulfanyl linkers in analogs (e.g., FP1-12) may enhance metabolic stability compared to ether or acetamide bridges .

Pharmacological Potential

  • Antiproliferative Activity : Hydroxyacetamide analogs (FP1-12) show promise, suggesting the target’s acetamide group may confer similar effects .

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is synthesized via cyclocondensation between a nitrile oxide and an amidoxime. For the target compound, 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine is prepared as follows:

  • Nitrile Oxide Formation : 3-Cyanopyridine is treated with hydroxylamine hydrochloride in ethanol under reflux to generate the amidoxime intermediate.
  • Cyclization : The amidoxime reacts with carbon disulfide in the presence of potassium hydroxide, followed by acidification to yield 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol.
  • Desulfurization : The thiol group is oxidized using chloramin-T in ethanol to produce the final 1,2,4-oxadiazole core.

Key Conditions :

  • Temperature: 80–100°C for cyclization.
  • Solvent: Ethanol or DMF.
  • Yield: 70–75%.

Construction of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Azide Preparation : 2-Chloroethylamine reacts with sodium azide in DMF to form 2-azidoethylamine.
  • Alkyne Functionalization : The 1,2,4-oxadiazole core is propargylated using propargyl bromide in the presence of potassium carbonate.
  • Click Reaction : The azide and alkyne undergo CuAAC with copper sulfate and sodium ascorbate in aqueous tert-butanol, yielding the 1,2,3-triazole-linked intermediate.

Optimization Notes :

  • Catalyst: Cu(I) species critical for regioselectivity.
  • Reaction Time: 12–24 hours at room temperature.
  • Yield: 85–90%.

Introduction of the 4-Fluorophenoxyacetamide Side Chain

The acetamide side chain is introduced via nucleophilic acyl substitution:

  • Activation : 4-Fluorophenoxyacetic acid is converted to its acid chloride using thionyl chloride.
  • Amidation : The acid chloride reacts with the triazole-ethylamine intermediate in dichloromethane with triethylamine as a base.

Critical Parameters :

  • Solvent: Anhydrous DCM to prevent hydrolysis.
  • Temperature: 0–5°C during acid chloride formation.
  • Yield: 65–70%.

Final Assembly and Purification

The three components are sequentially coupled, followed by purification:

  • Global Deprotection : Removal of protecting groups (if any) using trifluoroacetic acid.
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) to isolate the pure product.
  • Crystallization : Recrystallization from ethanol-DMF (9:1) enhances purity.

Analytical Data :

  • Molecular Formula : C₁₉H₁₆FN₇O₃.
  • Molecular Weight : 409.4 g/mol.
  • Melting Point : 124–126°C (decomposition observed above 130°C).

Mechanistic Insights and Challenges

Cyclization Side Reactions

Competitive formation of 1,3,4-oxadiazoles may occur if reaction temperatures exceed 100°C during oxadiazole synthesis. Kinetic control via low-temperature cyclization (60–80°C) suppresses this.

Regioselectivity in Triazole Formation

The CuAAC reaction ensures 1,4-regioselectivity, but trace water may lead to 1,5-regioisomers. Anhydrous conditions and molecular sieves mitigate this.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%)
Oxadiazole Cyclization KOH, CS₂, Ethanol, Reflux 75 95
Triazole Click Reaction CuSO₄, Sodium Ascorbate, rt 90 98
Amidation SOCl₂, Et₃N, DCM 70 97

Data aggregated from.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

  • Methodology : The compound’s structural complexity (triazole, oxadiazole, and fluorophenoxy moieties) requires multi-step synthesis. Key steps include:

  • Substitution reactions : Use of KOH in ethanol/water mixtures for nucleophilic displacement (e.g., substituting nitro groups with pyridylmethoxy groups) .
  • Cyclization : Refluxing intermediates with catalysts like pyridine and zeolite (Y-H) to form oxadiazole or triazole rings .
  • Condensation : Employ condensing agents (e.g., DCC, EDC) for acetamide bond formation under inert atmospheres .
    • Optimization : Apply Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Use TLC/HPLC to monitor reaction progress .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • Techniques :

  • NMR : Use 1H^1H-, 13C^{13}C-, and 19F^{19}F-NMR to verify substituent positions and coupling patterns. Heteronuclear 2D experiments (HSQC, HMBC) resolve overlapping signals .
  • X-ray crystallography : Refine crystal structures using SHELXL (e.g., resolving disorder in triazole/oxadiazole rings) with high-resolution data (R-factor < 0.05). Anisotropic displacement parameters clarify thermal motion .

Q. How can initial biological activity screening be designed to evaluate this compound’s therapeutic potential?

  • Approach :

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, using IC50_{50} values to quantify antiproliferative activity .
  • Enzyme inhibition : Test inhibition of PI3K or other kinases via fluorescence-based kinase assays, comparing to reference inhibitors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed to improve target affinity while minimizing off-target effects?

  • Strategy :

  • Bioisosteric replacement : Modify the pyridin-3-yl group with other heterocycles (e.g., furan, thiophene) and assess changes in binding via molecular docking .
  • Pharmacophore mapping : Use QSAR models to correlate substituent electronic properties (Hammett σ values) with biological activity .

Q. How should researchers address contradictions in crystallographic data, such as unresolved electron density or disorder?

  • Resolution :

  • SHELXL refinement : Apply TWIN/BASF commands for twinned crystals or PART/SUMP restraints to model disorder. Validate with Rint_{int} and CCweak_{\text{weak}} metrics .
  • Complementary methods : Cross-validate with DFT-calculated bond lengths/angles or solid-state NMR to resolve ambiguities .

Q. What experimental designs are effective for probing the compound’s mechanism of action in complex biological systems?

  • Methods :

  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon_{\text{on}}/koff_{\text{off}}) with purified targets (e.g., PI3Kγ) .
  • Metabolic profiling : Apply LC-MS/MS to track downstream metabolites in cell lysates, identifying pathways affected by treatment .

Q. How can continuous-flow chemistry improve the scalability and reproducibility of key synthetic steps?

  • Flow-chemistry design :

  • Omura-Sharma-Swern oxidation : Optimize reagent residence times and mixing efficiency in microreactors to enhance yield and reduce byproducts .
  • In-line analytics : Integrate FTIR or UV-vis detectors for real-time monitoring of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.